molecular formula C6H14ClF2N B6174961 3,3-difluoro-4-methylpentan-1-amine hydrochloride CAS No. 1780794-50-4

3,3-difluoro-4-methylpentan-1-amine hydrochloride

Cat. No.: B6174961
CAS No.: 1780794-50-4
M. Wt: 173.63 g/mol
InChI Key: RVDHTJONXRLQOE-UHFFFAOYSA-N
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Description

3,3-difluoro-4-methylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13F2N·HCl. It is a derivative of pentan-1-amine, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and a methyl group is attached to the fourth carbon. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-4-methylpentan-1-amine hydrochloride typically involves the fluorination of 4-methylpentan-1-amine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-4-methylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Formation of azides, cyanides, or other substituted derivatives.

Scientific Research Applications

3,3-difluoro-4-methylpentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluoro-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-difluoropentan-1-amine hydrochloride: Lacks the methyl group at the fourth carbon.

    4-methylpentan-1-amine hydrochloride: Lacks the fluorine atoms at the third carbon.

    3-fluoro-4-methylpentan-1-amine hydrochloride: Contains only one fluorine atom at the third carbon.

Uniqueness

3,3-difluoro-4-methylpentan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and physical properties. These modifications can enhance its reactivity, stability, and potential biological activity compared to similar compounds.

Properties

CAS No.

1780794-50-4

Molecular Formula

C6H14ClF2N

Molecular Weight

173.63 g/mol

IUPAC Name

3,3-difluoro-4-methylpentan-1-amine;hydrochloride

InChI

InChI=1S/C6H13F2N.ClH/c1-5(2)6(7,8)3-4-9;/h5H,3-4,9H2,1-2H3;1H

InChI Key

RVDHTJONXRLQOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN)(F)F.Cl

Purity

95

Origin of Product

United States

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